Flunarizine-d8 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

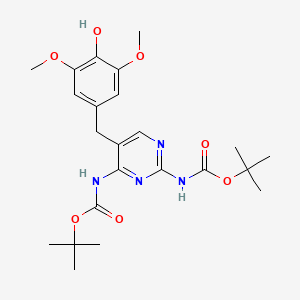

Flunarizine-d8 Dihydrochloride is a deuterium labelled form of Flunarizine . Flunarizine is a selective calcium-entry blocker used as migraine prophylaxis in patients with severe and frequent episodes who have not responded adequately to more common treatments . It is also effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Molecular Structure Analysis

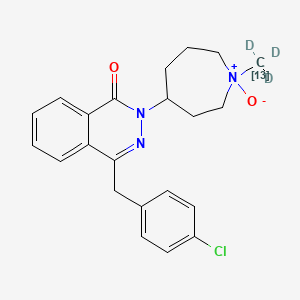

The molecular formula of Flunarizine-d8 Dihydrochloride is C26H28Cl2F2N2 . The average mass is 477.417 Da and the monoisotopic mass is 476.159760 Da .Chemical Reactions Analysis

Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel .Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Safety and Hazards

Future Directions

Flunarizine is used in the prevention, management, and treatment of several conditions and symptoms, including migraine, refractory epilepsy, peripheral and central origin vertigo, and occlusive peripheral vascular disease . It is also used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy . Future research may continue to explore its potential uses and effectiveness in these and other areas.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Flunarizine-d8 Dihydrochloride involves the substitution of deuterium atoms at specific positions in the Flunarizine molecule. This can be achieved through a series of synthetic steps involving the use of deuterated reagents and solvents.", "Starting Materials": [ "Flunarizine", "Deuterated reagents", "Deuterated solvents", "Hydrochloric acid" ], "Reaction": [ "Step 1: Flunarizine is dissolved in deuterated solvent and reacted with a deuterated reagent to substitute deuterium atoms at specific positions in the molecule.", "Step 2: The resulting deuterated intermediate is then reacted with hydrochloric acid to form Flunarizine-d8 Dihydrochloride.", "Step 3: The product is purified through recrystallization or other suitable methods." ] } | |

CAS RN |

1415586-83-2 |

Product Name |

Flunarizine-d8 Dihydrochloride |

Molecular Formula |

C26H26F2N2 |

Molecular Weight |

412.554 |

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2 |

InChI Key |

SMANXXCATUTDDT-XSAGKOFCSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

synonyms |

1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-d8 Hydrochloride; Dinaplex-d8; Flugeral-d8; Flunagen-d8; Flunarl-d8; Fluxarten-d8; Gradient-d8; Issium-d8; Mondus-d8; R 14950-d8; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)